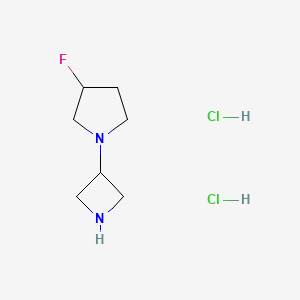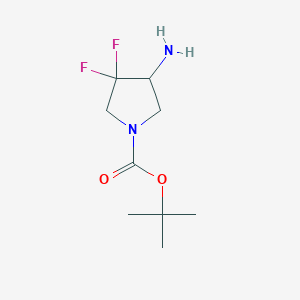
(6-Aminomethyl-pyridin-2-YL)-carbamic acid tert-butyl ester
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthetic and Crystallographic Studies : This compound has been prepared from related amino compounds and di-tert-butyldicarbonate, characterized by various spectroscopic methods, and subjected to single crystal X-ray diffraction studies. These studies reveal the molecular conformation and crystal packing, contributing to the understanding of its structural properties (Kant, Singh, & Agarwal, 2015).
Synthesis of Highly Congested Aryl-tethered 2-Aminobenzylamines : The compound has been used in the innovative synthesis of complex aminobenzylamines through base-catalyzed ring transformation processes. This demonstrates its utility in the creation of structurally intricate chemical entities (Farhanullah, Samrin, & Ram, 2007).
Reactivity Studies : Research has focused on the reactivity of oximino carbonates and carbamates of related pyridylacetic acid esters. These studies provide insights into the transformation of similar compounds under various conditions (Kim, Lantrip, & Fuchs, 2001).
Intramolecular α-Amidoalkylation Reactions : This compound has been involved in the asymmetric synthesis of complex organic structures like Pyrrolo[2,1-a]isoquinolines, showcasing its role in intricate chemical syntheses (Garcia, Arrasate, Lete, & Sotomayor, 2006).
Activation of Carboxylic Acids : It has also been used in the activation of carboxylic acids via pyrocarbonates. This is important for the synthesis of symmetric anhydrides and esters of N-protected amino acids (Pozdnev, 2009).
Divergent and Solvent Dependent Reactions : The compound has been involved in studies that explore divergent synthesis pathways based on solvent and temperature variations. This highlights its versatility in chemical reactions (Rossi, Abbiati, Attanasi, Rizzato, & Santeusanio, 2007).
Synthesis of Novel Heterocyclic Substituted α-Amino Acids : It has played a role in the synthesis of non-proteinogenic heterocyclic substituted α-amino acids, again underscoring its utility in the creation of novel organic compounds (Adlington, Baldwin, Catterick, Pritchard, & Tang, 2000).
N-Heteroarylation of Optically Pure α-Amino Esters : This compound has been used in the Pd-catalyzed N-heteroarylation of optically pure α-amino esters, illustrating its application in complex organic syntheses that require precise control over stereochemistry (Sharif, Mitchell, Rodriguez, Farmer, & Organ, 2016).
Propriétés
IUPAC Name |
tert-butyl N-[6-(aminomethyl)pyridin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-9-6-4-5-8(7-12)13-9/h4-6H,7,12H2,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPRMGZQWPDOAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Bromoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1378909.png)


![6-Bromo-2-oxaspiro[3.3]heptane](/img/structure/B1378914.png)
![1-Amino-5-Boc-5-aza-spiro[2.4]heptane](/img/structure/B1378915.png)
![2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane](/img/structure/B1378916.png)


![Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1378922.png)

![Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1378926.png)
![8-Oxa-2-azaspiro[4.5]decane oxalate](/img/structure/B1378928.png)
